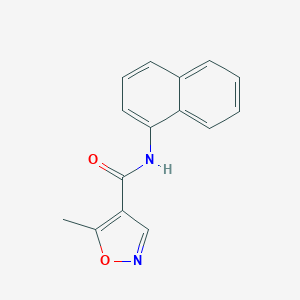

4-Methylphenyl 3-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

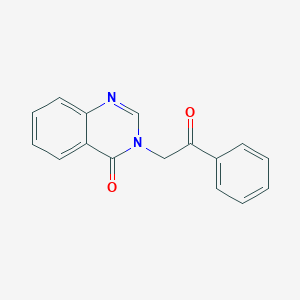

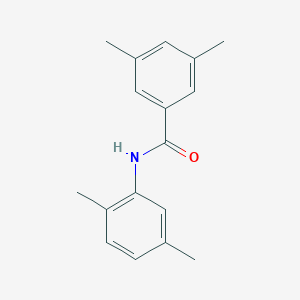

4-Methylphenyl 3-methylbenzoate, also known as MMB, is a chemical compound that belongs to the class of phenyl benzoates. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. MMB has been widely used in scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 3-methylbenzoate is not well understood. However, it is believed to act as a ligand for certain receptors in the body. 4-Methylphenyl 3-methylbenzoate has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation.

Biochemical and Physiological Effects:

4-Methylphenyl 3-methylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. 4-Methylphenyl 3-methylbenzoate has also been shown to have anticonvulsant activity and is being investigated as a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

4-Methylphenyl 3-methylbenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions. However, 4-Methylphenyl 3-methylbenzoate has some limitations. It is highly toxic and can cause skin irritation and respiratory problems. Therefore, it should be handled with care in the laboratory.

Future Directions

For research on 4-Methylphenyl 3-methylbenzoate include investigating its potential as a treatment for epilepsy and exploring the synthesis of novel derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-Methylphenyl 3-methylbenzoate can be achieved by the reaction of 4-methylphenol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature. The product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

4-Methylphenyl 3-methylbenzoate has been widely used in scientific research applications due to its unique chemical properties. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. 4-Methylphenyl 3-methylbenzoate is also used as a reagent in organic synthesis reactions such as esterification, amidation, and acylation.

properties

CAS RN |

21121-94-8 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(4-methylphenyl) 3-methylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-6-8-14(9-7-11)17-15(16)13-5-3-4-12(2)10-13/h3-10H,1-2H3 |

InChI Key |

BLVGONGAAFCSAF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |

Other CAS RN |

21121-94-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)

![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)